YM-1

Hsp70 inhibitor competitive binding assay allosteric modulator

YM-1 is an orally bioavailable MKT-077 analog engineered for enhanced aqueous solubility (up to 50 mg/mL in water), eliminating DMSO vehicle artifacts in cell-based assays. It selectively disrupts Hsp70-Bag3 interactions (IC50 5 µM) for NF-κB and survivin pathway interrogation. Optimal for chronic oral dosing in preclinical tumor models requiring translational relevance.

Molecular Formula C20H20ClN3OS2
Molecular Weight 418.0 g/mol
Cat. No. B1493408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-1
Molecular FormulaC20H20ClN3OS2
Molecular Weight418.0 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]
InChIInChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1
InChIKeyKEQDCNWQIQWINZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-1 (CAS 409086-68-6): Procurement-Grade Rhodacyanine Hsp70 Inhibitor with Validated Allosteric Modulation and Oral Bioactivity


3-Ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride, widely known as YM-1 or YM-01, is a synthetic rhodacyanine dye belonging to the class of allosteric heat shock protein 70 (Hsp70) modulators [1]. It is a derivative of the prototypical Hsp70 inhibitor MKT-077, engineered to address the physicochemical and pharmacokinetic limitations of its parent compound [2]. YM-1 functions by binding to the nucleotide-binding domain (NBD) of Hsp70, stabilizing the chaperone in its ADP-bound conformation and thereby disrupting interactions with co-chaperones such as Bag3 [3].

YM-1 (YM-01) Procurement Rationale: Why Rhodacyanine Hsp70 Modulators Cannot Be Substituted Without Experimental Verification


The rhodacyanine scaffold exhibits extreme sensitivity to structural modifications, resulting in divergent binding affinities, cellular localization patterns, and pharmacokinetic profiles among closely related analogs. As demonstrated in direct comparative studies, even conservative changes such as pyridinium-to-pyridine substitution (YM-01 vs. YM-08) or variations in cationic charge distribution produce quantifiable differences in Hsp70 binding IC50 values and tissue distribution . Furthermore, the functional consequences of Hsp70 modulation—whether a compound promotes or inhibits chaperone-client interactions—are not predictable from chemical structure alone and require empirical validation [1]. Consequently, substitution of YM-1 with MKT-077, YM-08, JG-98, or other in-class compounds without confirmatory experimental data risks introducing uncharacterized variables that compromise experimental reproducibility and invalidate cross-study comparisons [2].

YM-1 (YM-01) Quantitative Differentiation Evidence: Comparator-Based Binding Affinity, Functional Activity, and Physicochemical Profiling


HSP70 Nucleotide-Binding Domain Affinity: YM-1 (YM-01) Demonstrates 2-Fold Higher Binding Affinity than MKT-077 in Competitive Binding Assays

In competitive binding assays using human Hsc70/HSPA8, YM-01 (YM-1) exhibited an IC50 of 3.2 µM for HSP70 binding, representing a 2-fold improvement in affinity compared to the parent compound MKT-077 (IC50 = 6.4 µM). The neutral derivative YM-08 showed the highest affinity among the tested analogs with an IC50 of 0.61 µM .

Hsp70 inhibitor competitive binding assay allosteric modulator

Hsp70-Bag3 Protein-Protein Interaction Disruption: YM-1 Inhibits Bag3-Mediated Signaling with IC50 of 5 µM

YM-1 disrupts the Hsp70-Bag3 interaction with an IC50 of 5 µM . In contrast, the second-generation analog JG-98, an allosteric inhibitor targeting the same PPI, exhibits EC50 values ranging from 0.3 to 4 µM across multiple cancer cell lines [1]. YM-1's disruption of this interaction was shown to mirror the effects of Hsp70 depletion on NF-κB, FoxM1, Hif1α, HuR, p21, and survivin signaling pathways, and in vivo administration suppressed tumor growth in mice [2].

protein-protein interaction inhibitor Bag3 co-chaperone cancer signaling

Aqueous Solubility and Stock Solution Stability: YM-1 Enables Formulation Flexibility Not Achievable with MKT-077

YM-1 demonstrates significantly enhanced aqueous solubility compared to MKT-077. YM-1 is soluble in water at concentrations up to 50 mg/mL (with ultrasonic assistance) and in DMSO at 30 mg/mL . In contrast, MKT-077 is reported to be insoluble in water (<0.1 mg/mL) and requires DMSO for dissolution . Stock solutions of YM-1 are stable for up to 3 months at -20°C .

compound solubility stock solution stability in vitro assay compatibility

Cytotoxicity and Subcellular Localization: YM-1 Exhibits Enhanced Cancer-Selective Toxicity with Altered Mitochondrial Distribution Relative to MKT-077

In head-to-head comparisons using MCF7 breast cancer cells, YM-1 demonstrated dose-dependently higher toxicity than MKT-077 after 24-hour treatment, as measured by LDH release assay [1]. Notably, YM-1 exhibited altered subcellular localization compared to MKT-077, with reduced mitochondrial accumulation and increased cytosolic distribution [1]. This cytotoxicity was selective for cancer cell lines, with immortalized non-cancerous cell models remaining unaffected [1].

cancer cell cytotoxicity subcellular localization mitochondrial targeting

Oral Bioactivity and In Vivo Tumor Suppression: YM-1 Demonstrates Oral Activity and Antitumor Efficacy in Preclinical Models

YM-1 is characterized as an orally active Hsp70 inhibitor, whereas MKT-077 was administered intravenously in clinical trials due to bioavailability limitations [1]. In vivo administration of YM-1 was sufficient to suppress tumor growth in mouse models, demonstrating functional Hsp70-Bag3 pathway inhibition in a physiological context [2]. YM-1 treatment at 10 µM for 48 hours upregulated p53 and p21 protein levels while downregulating FoxM1 and survivin in HeLa cells .

oral bioavailability in vivo efficacy xenograft model

Antiviral Activity Against Orthoflaviviruses: YM-1 Reduces Infectivity of Tick-Borne and West Nile Viruses

Targeting the Hsp70 nucleotide-binding domain with YM-1 significantly reduced infectivity of multiple orthoflaviviruses, including tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) [1]. This antiviral effect was specific to NBD inhibition; the substrate-binding domain inhibitor PES-Cl specifically impaired NS1 secretion of tick-borne orthoflaviviruses but did not affect infectivity [1].

antiviral orthoflavivirus viral infectivity

YM-1 (YM-01) Optimal Application Scenarios: Evidence-Backed Research Use Cases for Procurement Decision-Making


Hsp70-Bag3 Protein-Protein Interaction Inhibition Studies in Cancer Signaling

YM-1 is optimally deployed in experiments requiring disruption of the Hsp70-Bag3 interaction to interrogate downstream signaling pathways including NF-κB, FoxM1, and survivin. With an IC50 of 5 µM for PPI disruption and validated pathway modulation effects mirroring Hsp70 depletion, YM-1 serves as a well-characterized tool compound for Bag3-dependent cancer signaling research . Researchers should note that JG-98 exhibits 2- to 10-fold higher potency (EC50 0.3–4 µM) and may be preferable for studies requiring maximal pathway suppression [1].

Aqueous-Formulation Cell-Based Assays Requiring DMSO-Free Compound Delivery

YM-1's aqueous solubility (up to 50 mg/mL in water with ultrasonic assistance) makes it the preferred choice among rhodacyanine Hsp70 inhibitors for cell-based assays where DMSO vehicle effects must be avoided. In contrast, MKT-077 is practically insoluble in water (<0.1 mg/mL) and requires DMSO solubilization, which can confound cellular response measurements at higher working concentrations . Stock solutions of YM-1 remain stable for 3 months at -20°C, supporting longitudinal experimental designs without repeated compound procurement .

Preclinical Oral Dosing Studies in Murine Cancer Models

YM-1 is uniquely suited for preclinical studies requiring oral administration of an Hsp70 inhibitor. Unlike MKT-077, which required intravenous infusion in clinical trials and was limited by renal toxicity, YM-1 demonstrates oral activity and suppresses tumor growth in mouse xenograft models following oral dosing [2][3]. This route of administration enables chronic dosing regimens with reduced animal handling stress and better translational relevance for orally bioavailable therapeutic candidates.

Orthoflavivirus-Host Interaction Studies in Virology

YM-1 has demonstrated specific antiviral activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) through inhibition of the Hsp70 nucleotide-binding domain [4]. This application distinguishes YM-1 from substrate-binding domain inhibitors like PES-Cl, which impair NS1 secretion but do not reduce viral infectivity. Researchers investigating chaperone-dependent viral replication mechanisms should prioritize YM-1 over other Hsp70 inhibitors lacking validated antiviral activity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.